Decarboxy Fexofenadine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound is usually carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions under stringent quality control measures to ensure consistency and compliance with pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Decarboxy Fexofenadine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

Decarboxy Fexofenadine has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of measurements.

Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Mecanismo De Acción

The mechanism of action of Decarboxy Fexofenadine involves its interaction with specific molecular targets, such as receptors or enzymes, in the body. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

Fexofenadine Hydrochloride: A well-known antihistamine with a similar structure and function.

Terfenadine: Another antihistamine that shares structural similarities with Decarboxy Fexofenadine.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable as a reference standard and in various research applications .

Actividad Biológica

Decarboxy fexofenadine is a metabolite of fexofenadine, a widely used second-generation antihistamine. This compound exhibits various biological activities, particularly in the context of allergic responses and inflammation. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Fexofenadine and Its Metabolite

Fexofenadine is primarily known for its role in treating allergic rhinitis and chronic idiopathic urticaria. It functions as an H1 receptor antagonist, effectively blocking the action of histamine, which is responsible for allergy symptoms. This compound, although less studied than its parent compound, is believed to retain some antihistaminic properties and may influence immune responses.

Fexofenadine operates as an inverse agonist of the H1 receptor, which means it not only blocks histamine but also stabilizes the receptor in an inactive state. This mechanism is crucial in preventing allergic reactions without causing sedation, a common side effect associated with first-generation antihistamines .

Biological Activity and Immunological Effects

Recent studies have highlighted the immunomodulatory effects of fexofenadine and its metabolites:

- Suppression of Allergic Responses : Research indicates that fexofenadine significantly reduces the expression levels of pro-inflammatory cytokines such as IL-4 and IL-5 in animal models of delayed-type hypersensitivity . This suggests that this compound may also contribute to reducing Th2-mediated allergic responses.

- Impact on T Cell Activation : In a study involving mice sensitized to palladium (Pd), administration of fexofenadine led to decreased levels of CD3 and CD4 T cells, which are markers for T cell activation. The results indicated that fexofenadine effectively suppresses T cell infiltration and cytokine production associated with allergic reactions .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its efficacy and safety:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | 0.5 - 1.0 µg/mL |

| Half-Life | 14 hours |

| Bioavailability | Approximately 60% |

This table summarizes key pharmacokinetic parameters derived from clinical studies on fexofenadine, which likely extend to its metabolite as well.

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy of fexofenadine in managing allergic conditions:

- Efficacy in Allergic Rhinitis : A randomized controlled trial demonstrated that fexofenadine significantly reduced total nasal symptom scores (TNSS) in patients exposed to allergens compared to placebo (p < 0.0001). The mean percentage reduction in symptoms included sneezing (39.2%) and nasal congestion (28.8%) among others .

- Non-Sedating Properties : Clinical evaluations have consistently shown that fexofenadine does not penetrate the blood-brain barrier effectively, thus avoiding sedation while providing relief from allergy symptoms. This characteristic is particularly beneficial for patients requiring cognitive function during treatment .

Propiedades

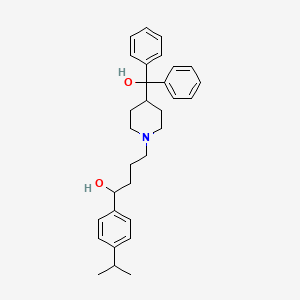

IUPAC Name |

4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39NO2/c1-24(2)25-15-17-26(18-16-25)30(33)14-9-21-32-22-19-29(20-23-32)31(34,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,24,29-30,33-34H,9,14,19-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSQPQGERLSIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185066-37-9 | |

| Record name | 1-Piperidinebutanol, 4-(hydroxydiphenylmethyl)-alpha-(4-(1-methylethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185066379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PIPERIDINEBUTANOL, 4-(HYDROXYDIPHENYLMETHYL)-.ALPHA.-(4-(1-METHYLETHYL)PHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB8Z1JS4TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.